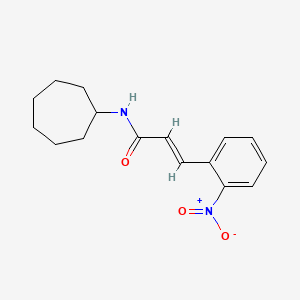

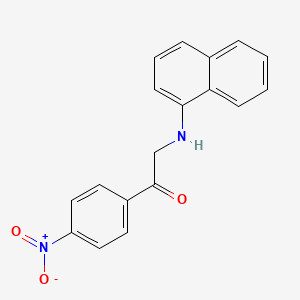

![molecular formula C17H14N4S B5801170 2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was alkylated to form a related compound in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to form the corresponding secondary alcohol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1D and 2D NMR spectroscopy, and elemental analysis . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation and reduction . Alkylation involves the replacement of a hydrogen atom by an alkyl group, while reduction involves the gain of electrons or loss of oxygen.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. As a derivative of 1,2,4-triazole, it is likely to share some of the properties of this class of compounds, such as aromaticity and the ability to participate in hydrogen bonding .科学研究应用

Antimicrobial Activity

The triazole moiety, particularly the 1,2,4-triazole, is known for its antimicrobial properties . The presence of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group in chemical compounds is associated with significant antimicrobial activities. This suggests that our compound of interest could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents.

Anticancer Research

Triazoles have been identified as compounds with potential anticancer activities . The structural features of the compound , including the triazole ring, may interact with biological targets involved in cancer progression. Research into this compound could focus on its cytotoxic effects on cancer cells, its mechanism of action, and its potential as a chemotherapeutic agent.

Antioxidant Properties

Compounds containing the triazole ring have shown antioxidant activity . The ability to scavenge free radicals makes them candidates for research into diseases where oxidative stress plays a role, such as neurodegenerative disorders. The compound could be studied for its capacity to protect cells from oxidative damage.

Anticonvulsant Effects

The 1,2,4-triazole derivatives are known to exhibit anticonvulsant effects . This compound could be valuable in the development of new treatments for epilepsy and other seizure disorders. Research could be directed towards understanding its interaction with central nervous system receptors and ion channels.

Anti-inflammatory Applications

The anti-inflammatory potential of triazole derivatives is well-documented . The compound could be investigated for its effectiveness in reducing inflammation, which is a common pathway in many chronic diseases, including arthritis and asthma. Its role in modulating inflammatory cytokines and pathways could be a key area of study.

Synthesis of Heterocyclic Alcohols

The compound can be used as a precursor in the synthesis of secondary heterocyclic alcohols . These alcohols have various applications, including serving as intermediates in organic synthesis and as building blocks for pharmaceuticals. Research could explore the optimization of synthesis methods and the potential applications of the resulting alcohols.

Coordination Chemistry

The sulfur and nitrogen atoms in the triazole ring make it a good ligand for metal coordination . This property can be utilized in the synthesis of metal complexes with potential applications in catalysis, material science, and medicinal chemistry.

未来方向

作用机制

Target of Action

Compounds with a similar 1,2,4-triazole-3-thiol moiety have been associated with numerous biological activities .

Mode of Action

It’s known that the 1,2,4-triazole moiety is an important structural feature of a wide range of synthetic medicines .

Biochemical Pathways

Compounds with similar structures have been associated with a variety of medicinal actions, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .

Pharmacokinetics

The compound was synthesized through s-alkylation in alkaline medium followed by reduction of the corresponding ketone .

Result of Action

Compounds with similar structures have shown cytotoxic activities against different cell lines .

Action Environment

The synthesis of the compound was performed using cesium carbonate as a base in alkaline conditions .

属性

IUPAC Name |

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-21-16(13-7-3-2-4-8-13)19-20-17(21)22-12-15-10-6-5-9-14(15)11-18/h2-10H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPGCAMBQVGXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)

![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)

![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)

![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)

![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)